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Introduction
JP-153 is a novel small molecule inhibitor that specifically targets the Src-FAK-Paxillin signaling

complex, a critical nexus in the regulation of focal adhesion dynamics.[1] Focal adhesions are

complex macromolecular structures that connect the cell cytoskeleton to the extracellular

matrix, playing a pivotal role in cell migration, proliferation, and survival. The formation and

disassembly of these adhesions are tightly regulated by a network of signaling proteins,

including Focal Adhesion Kinase (FAK), Src kinase, and Paxillin.

JP-153 disrupts the crucial interaction between FAK and Paxillin. This disruption prevents the

Src-dependent phosphorylation of Paxillin at tyrosine 118 (Y118) and the subsequent

downstream activation of the pro-survival kinase Akt at serine 473 (S473). By inhibiting this

signaling cascade, JP-153 has been shown to effectively reduce vascular endothelial growth

factor (VEGF)-induced migration and proliferation of retinal endothelial cells, highlighting its

potential as a tool to study and potentially treat neovascular eye diseases.

These application notes provide detailed protocols for utilizing JP-153 to investigate focal

adhesion dynamics and associated cellular processes. The included methodologies are based

on established research and are intended to guide researchers in designing and executing

robust experiments.
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Data Presentation
The following tables summarize the quantitative effects of JP-153 on key cellular processes

related to focal adhesion dynamics.

Table 1: Effect of JP-153 on Endothelial Cell Proliferation

Treatment Concentration
Incubation
Time

Proliferation
Inhibition (%)

Cell Type

JP-153 1 µM 24 hours
Significant

reduction

Human Retinal

Endothelial Cells

(HRECs)

Vehicle (DMSO) <0.01% v/v 24 hours Baseline

Human Retinal

Endothelial Cells

(HRECs)

Note: Specific percentage of inhibition may vary between experiments. Researchers are

encouraged to perform dose-response studies to determine the IC50 value for their specific cell

line and experimental conditions.

Table 2: Effect of JP-153 on Endothelial Cell Migration

Treatment Concentration
Incubation
Time

Migration
Inhibition

Cell Type

JP-153 1 µM 4-6 hours
Significant

reduction

Human Retinal

Endothelial Cells

(HRECs)

Vehicle (DMSO) <0.01% v/v 4-6 hours Baseline

Human Retinal

Endothelial Cells

(HRECs)

Note: The degree of migration inhibition is dependent on the specific assay conditions. It is

recommended to quantify the results by cell counting or measuring the area of migration.
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Table 3: Effect of JP-153 on Key Signaling Proteins

Treatmen
t

Concentr
ation

Stimulati
on

Target
Protein

Phosphor
ylation
Site

Effect Cell Type

JP-153 1 µM
VEGF (100

ng/mL)
Paxillin

Tyrosine

118
Inhibition

Human

Retinal

Endothelial

Cells

(HRECs)

JP-153 1 µM
VEGF (100

ng/mL)
Akt Serine 473 Inhibition

Human

Retinal

Endothelial

Cells

(HRECs)

Experimental Protocols
Protocol 1: Endothelial Cell Proliferation Assay (WST-1
Assay)
This protocol outlines a method to assess the effect of JP-153 on the proliferation of human

retinal endothelial cells (HRECs).

Materials:

Human Retinal Endothelial Cells (HRECs)

Endothelial Cell Growth Medium

Fetal Bovine Serum (FBS)

JP-153 (solubilized in DMSO)

VEGF-A (100 ng/mL)
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WST-1 Cell Proliferation Reagent

96-well cell culture plates

Microplate reader

Procedure:

Cell Seeding: Seed HRECs in a 96-well plate at a density of 5,000 - 10,000 cells per well in

100 µL of complete growth medium. Allow cells to adhere overnight in a humidified incubator

at 37°C with 5% CO2.

Serum Starvation: The following day, gently aspirate the growth medium and replace it with

100 µL of serum-free medium. Incubate for 4-6 hours.

Treatment: Prepare serial dilutions of JP-153 in serum-free medium. The final DMSO

concentration should be less than 0.1%. Add the desired concentrations of JP-153 to the

wells. For a negative control, add medium with DMSO alone. Pre-incubate the cells with JP-
153 for 1 hour.

Stimulation: Add VEGF-A to a final concentration of 100 ng/mL to all wells except for the

unstimulated control.

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The

absorbance is directly proportional to the number of viable, proliferating cells.

Protocol 2: Transwell Cell Migration Assay
This protocol details the investigation of JP-153's effect on VEGF-induced HREC migration

using a transwell chamber.

Materials:

Human Retinal Endothelial Cells (HRECs)
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Endothelial Cell Basal Medium (EBM) with 0.5% FBS

Transwell inserts (8 µm pore size) for 24-well plates

Fibronectin (or other appropriate ECM protein)

VEGF-A (100 ng/mL)

JP-153

Calcein AM or DAPI stain

Cotton swabs

Fluorescence microscope

Procedure:

Coating Transwell Inserts: Coat the underside of the transwell inserts with 10 µg/mL

fibronectin in PBS and incubate for 1 hour at 37°C. Aspirate the coating solution and allow

the inserts to air dry.

Cell Preparation: Culture HRECs to 80-90% confluency. Serum starve the cells in EBM with

0.5% FBS for 4-6 hours. Trypsinize and resuspend the cells in EBM with 0.5% FBS at a

concentration of 1 x 10^5 cells/mL.

Assay Setup:

In the lower chamber of the 24-well plate, add 600 µL of EBM with 0.5% FBS containing

100 ng/mL VEGF-A.

In the upper chamber (the transwell insert), add 100 µL of the HREC suspension (10,000

cells).

Add JP-153 at the desired concentration to both the upper and lower chambers. Include a

vehicle control (DMSO).

Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
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Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use

a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

Staining and Visualization:

Fix the migrated cells on the underside of the membrane with 4% paraformaldehyde for 15

minutes.

Permeabilize with 0.1% Triton X-100 for 10 minutes (optional, depending on the stain).

Stain the cells with Calcein AM (for live cells) or DAPI (for nuclei).

Visualize and count the migrated cells in several random fields of view using a

fluorescence microscope.

Protocol 3: Western Blot Analysis of Protein
Phosphorylation
This protocol describes the detection of changes in Paxillin (Y118) and Akt (S473)

phosphorylation in HRECs following treatment with JP-153.

Materials:

Human Retinal Endothelial Cells (HRECs)

JP-153

VEGF-A (100 ng/mL)

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b11934191?utm_src=pdf-body
https://www.benchchem.com/product/b11934191?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11934191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Blocking buffer (5% BSA in TBST)

Primary antibodies: anti-phospho-Paxillin (Y118), anti-Paxillin, anti-phospho-Akt (S473), anti-

Akt, anti-GAPDH or β-actin

HRP-conjugated secondary antibodies

Enhanced Chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Cell Treatment: Seed HRECs in 6-well plates and grow to 80-90% confluency. Serum starve

the cells for 4-6 hours. Pre-treat with 1 µM JP-153 or vehicle for 1 hour, followed by

stimulation with 100 ng/mL VEGF-A for 15-30 minutes.

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect

the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

Protein Quantification: Determine the protein concentration of the supernatant using a BCA

assay.

SDS-PAGE and Transfer:

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

Separate the proteins on an SDS-PAGE gel.

Transfer the proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

Recommended dilutions should be optimized, but a starting point is 1:1000.
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Wash the membrane three times with TBST for 10 minutes each.

Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) for

1 hour at room temperature.

Wash the membrane again three times with TBST.

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence

imaging system. Quantify band intensities using appropriate software and normalize to total

protein or a loading control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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